molecular formula C22H24N4O2 B11463373 1-(2,3-dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2,3-dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11463373
M. Wt: 376.5 g/mol
InChI Key: DBWFDFIXSGPVJJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring fused to another pyrimidine ring, with various substituents attached

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzaldehyde, 2-phenylethylamine, and suitable pyrimidine precursors.

    Condensation Reaction: The initial step involves the condensation of 2,3-dimethylbenzaldehyde with 2-phenylethylamine to form an imine intermediate. This reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

    Cyclization: The imine intermediate undergoes cyclization with a pyrimidine precursor, such as 2,4-diaminopyrimidine, in the presence of a base, such as sodium hydroxide or potassium carbonate. This step leads to the formation of the pyrimidopyrimidine core structure.

    Hydroxylation: The final step involves the introduction of a hydroxyl group at the 2-position of the pyrimidopyrimidine ring. This can be achieved through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrimidine rings, potentially converting them into dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Halogenated, nitrated, and alkylated derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

    Chemical Biology: The compound can serve as a probe to investigate cellular pathways and molecular mechanisms in chemical biology research.

    Material Science: Its structural properties may be explored for applications in material science, such as the development of novel polymers or functional materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

    1-(2,3-Dimethylphenyl)-2-hydroxy-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one: can be compared with other pyrimidopyrimidine derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of substituents and its potential biological activity. The presence of both dimethylphenyl and phenylethyl groups, along with the hydroxyl group, contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O2/c1-15-7-6-10-19(16(15)2)26-20-18(21(27)24-22(26)28)13-25(14-23-20)12-11-17-8-4-3-5-9-17/h3-10,23H,11-14H2,1-2H3,(H,24,27,28)

InChI Key

DBWFDFIXSGPVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=O)C

Origin of Product

United States

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